Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
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Overview
Description
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a variety of functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitrobenzene, undergoes reduction to form 4-aminobenzene.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amine is then esterified with methyl 3-hydroxypropanoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The nitro group in the starting material can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Boc-Cl, triethylamine.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of Boc-protected amines.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to amino acid synthesis and metabolism, given its structural components.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Similar structure but with a nitro group instead of an amino group.
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Biological Activity
Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate, commonly referred to as Boc-L-Phe(4-NH2)-OMe, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₂N₂O₄
- Molecular Weight : 294.35 g/mol
- CAS Number : 65615-90-9
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group at the para position of the phenyl ring, and a hydroxyl group on the propanoate backbone.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group suggests potential interactions with receptors or enzymes involved in amino acid metabolism or signaling pathways.
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cells from damage and may contribute to the compound's therapeutic effects in various diseases.
- Anticancer Potential : Research has shown that derivatives of amino acid-based compounds can inhibit cancer cell proliferation. The specific mechanism often involves modulation of signaling pathways related to cell growth and apoptosis. For instance, compounds with similar configurations have been observed to induce apoptosis in cancer cells through caspase activation.
- Anti-inflammatory Effects : Compounds containing aromatic amines have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction in cytokine levels |
Research Examples
- Antioxidant Study : A study published in PMC3884495 demonstrated that similar Boc-protected amino acid derivatives showed significant antioxidant activity, which was measured using DPPH radical scavenging assays. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.
- Anticancer Research : Another study explored the anticancer properties of amino acid derivatives, revealing that compounds with para-substituted phenyl groups effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Mechanism : Research highlighted in PMC3884495 showed that derivatives could inhibit COX enzymes, thereby reducing prostaglandin synthesis and alleviating inflammation in experimental models.
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20) |
InChI Key |
YJEFDPJDRLZFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC |
Origin of Product |
United States |
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